molecular formula C28H21ClN4O B2918338 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide CAS No. 313399-04-1

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide

Cat. No.: B2918338
CAS No.: 313399-04-1
M. Wt: 464.95
InChI Key: NVKNUDUKPYKQSH-UHFFFAOYSA-N
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Description

4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide is a quinazoline-derived benzamide compound characterized by a 6-chloro-substituted quinazoline core linked via an amino group to a benzamide moiety. The benzamide is further substituted with a 4-methylphenyl group (p-tolyl) at the N-position.

Properties

IUPAC Name

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN4O/c1-18-7-12-22(13-8-18)30-27(34)20-9-14-23(15-10-20)31-28-32-25-16-11-21(29)17-24(25)26(33-28)19-5-3-2-4-6-19/h2-17H,1H3,(H,30,34)(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKNUDUKPYKQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the Biltz synthesis , which involves the reaction of anthranilic acid with an appropriate halogenated benzene derivative under acidic conditions. The quinazoline core can then be further functionalized through nucleophilic substitution reactions to introduce the desired substituents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of new derivatives with different functional groups.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating diseases, including cancer and inflammatory conditions.

  • Industry: : Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, leading to downstream effects such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Quinazoline Derivatives

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
  • Structure : Positional isomer with bromine at quinazoline C6 and benzamide substitution at C3 (vs. C4 in the target compound).
  • Molecular Formula : C₂₈H₂₁BrN₄O; Molecular Weight : 509.4 g/mol .
  • Key Differences :
    • Bromine (atomic radius 1.14 Å) vs. chlorine (0.99 Å) may alter steric interactions in biological targets.
    • Benzamide substitution at C3 vs. C4 could affect binding orientation and hydrogen bonding.
  • Implications : Bromine’s larger size may enhance lipophilicity and influence pharmacokinetics compared to chlorine.
4-[2-[(6-Nitroquinazolin-4-yl)amino]ethyl]benzamide
  • Structure: Nitro group at quinazoline C6 and ethylamino linker to benzamide.
  • Molecular Formula : C₁₇H₁₅N₅O₃; Molecular Weight : 337.33 g/mol .
  • Key Differences: Nitro group (electron-withdrawing) vs. chloro may reduce electron density on the quinazoline ring, altering reactivity.

Heterocyclic Core Variations

Triazine-Based Benzamides (Compounds 51–55)
  • Structure : Benzylthio and sulfamoyl groups linked to 1,2,4-triazine rings with substituents like fluorine, trifluoromethyl, or methoxy.
  • Example: Compound 51: 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide. Melting Point: 266–268°C; Synthesis: 33-hour reaction with ethanol reflux purification .
  • Key Differences: Triazine core vs. Sulfamoyl and benzylthio groups introduce polar and hydrophobic regions, respectively.
Oxadiazole Derivatives
  • Example: 4-Methoxy-N-(4-{5-[(4-methylphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)benzamide.
  • Structure : Oxadiazole ring replaces quinazoline; methoxy and methylphenyl substituents.
  • Implications : Oxadiazoles are metabolically stable and may enhance bioavailability compared to quinazolines .

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups
  • Chloro (Target) : Electron-withdrawing, may stabilize quinazoline’s aromatic system.
  • Methoxy (Compound 53) : Electron-donating, increases solubility but reduces metabolic stability .
  • Trifluoromethyl (Compound 52) : Strongly electron-withdrawing, enhances lipophilicity and resistance to oxidation .
Positional Isomerism
  • Benzamide Substitution at C3 () : May disrupt planar stacking interactions vs. C4 substitution in the target compound.

Comparative Data Table

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Notable Properties Reference
Target Compound Quinazoline 6-Cl, N-(4-methylphenyl) Not reported Chloro enhances stability
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide Quinazoline 6-Br, C3-benzamide 509.4 Higher lipophilicity
Compound 51 (Triazine derivative) 1,2,4-Triazine 3-Fluorophenyl Not reported Melting point: 266–268°C
4-[2-[(6-Nitroquinazolin-4-yl)amino]ethyl]benzamide Quinazoline 6-NO₂, ethyl linker 337.33 Nitro group increases reactivity

Biological Activity

The compound 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide is a synthetic derivative belonging to the quinazoline class, which has garnered attention for its potential biological activities, particularly in the field of oncology and enzyme inhibition. This article aims to consolidate existing research on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H19ClN4O2\text{C}_{23}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and cell proliferation. Quinazoline derivatives are known to inhibit various kinases and enzymes that play crucial roles in tumor growth and survival.

Antitumor Activity

Research has indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, studies have shown that quinazoline derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell LineIC50 (μM)Mechanism of Action
HepG21.30Induction of apoptosis
Various solid tumors17.25Cell cycle arrest

Enzyme Inhibition

In addition to their antitumor effects, quinazoline derivatives have been explored for their ability to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer cell proliferation.

Table 2: Enzyme Inhibition Profile

Enzyme TargetInhibition TypeIC50 (nM)
HDAC1Competitive95.48
HDAC3Competitive120.00

Case Studies

  • In Vitro Studies : A study demonstrated that the compound effectively inhibited HepG2 cell proliferation with an IC50 value significantly lower than traditional chemotherapeutics, indicating a promising lead for further development.
  • In Vivo Studies : Animal models treated with the compound showed a tumor growth inhibition rate of approximately 48.89%, suggesting effective systemic activity against established tumors.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial findings suggest favorable pharmacokinetic profiles, including adequate bioavailability and metabolic stability.

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